An In-depth Technical Guide to 2-Bromo-5-chloropyridine (CAS: 40473-01-6)
An In-depth Technical Guide to 2-Bromo-5-chloropyridine (CAS: 40473-01-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloropyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in the development of novel therapeutic agents.
Chemical and Physical Properties
2-Bromo-5-chloropyridine is a halogenated pyridine (B92270) derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers multiple reactive sites for functionalization, making it a valuable precursor for complex molecular architectures.
The key physicochemical properties of 2-Bromo-5-chloropyridine are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 40473-01-6 | [2][3][4] |
| Molecular Formula | C₅H₃BrClN | [2][3] |
| Molecular Weight | 192.44 g/mol | [3][5] |
| Appearance | Tan crystalline powder or white to pale yellow solid/liquid | [1][2] |
| Melting Point | 63-71 °C | [1] |
| Boiling Point | 212 °C | [3] |
| Purity | ≥ 97% (GC) | [1] |
| Synonyms | 5-Chloro-2-bromopyridine | [1] |
| InChI | 1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | [2] |
| SMILES | c1cc(Br)ncc1Cl | [2] |
Synthesis of 2-Bromo-5-chloropyridine
The most common and well-established method for the synthesis of 2-Bromo-5-chloropyridine is through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-chloropyridine (B124133).[6][7]
Experimental Protocol: Diazotization and Bromination
This protocol details the synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
-
Ice
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-chloropyridine (0.2 mol) in 48% hydrobromic acid (100 ml, 1.2 mol).[6]
-
Cool the solution to below 10 °C using an ice bath.
-
Slowly add bromine (26 ml, 0.52 mol) to the cooled solution while maintaining the temperature.[6]
-
Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).[6]
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.[6]
-
Prepare a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml) and cool it.
-
Slowly add the cold sodium hydroxide solution to the reaction mixture, making sure the temperature does not exceed 20-25 °C.[6]
-
Extract the product with ethyl acetate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[6]
-
Filter the solution and remove the solvent by concentration under reduced pressure to yield 2-Bromo-5-chloropyridine as a white solid.[6]
Expected Yield: 91-93%[6]
Characterization (¹H NMR, 400 MHz, CDCl₃):
-
δ 7.44 (1H, d, J = 8.4 Hz)
-
δ 7.54 (1H, dd, J = 8.4, 2.6 Hz)
-
δ 8.35 (1H, d, J = 2.6 Hz)[6]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Bromo-5-chloropyridine.
Applications in Drug Discovery and Development
2-Bromo-5-chloropyridine is a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties, conferred by the halogen substituents, allow for selective and diverse chemical modifications through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This versatility enables medicinal chemists to generate libraries of compounds for screening and to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Precursor for Biologically Active Compounds
This pyridine derivative has been instrumental in the development of compounds investigated for various therapeutic areas, including:
-
Anti-inflammatory and Anti-cancer Agents: 2-Bromo-5-chloropyridine serves as a key starting material in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[1]
-
Tyrosine Kinase Inhibitors: It is a known inhibitor of tyrosine kinase, binding to the active site of the enzyme and blocking its activity.[2]
-
GPCR Modulators: It has been utilized in the synthesis of small molecule agonists for G protein-coupled receptors (GPCRs), such as the APJ receptor, which is a target for treating cardiovascular diseases like hypertension and heart failure.[7]
Case Study: Synthesis of BMS-986224 Intermediate
A notable application of 2-Bromo-5-chloropyridine is in the synthesis of a key pyridine side chain for BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb.[7] The synthesis involves a palladium-catalyzed cross-coupling reaction between 2-Bromo-5-chloropyridine and the lithium enolate of tert-butyl acetate.[7]
The following diagram illustrates the logical workflow for the synthesis of this key intermediate.
Safety and Handling
2-Bromo-5-chloropyridine is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and may be toxic if swallowed, inhaled, or in contact with skin.[5]
Hazard Statements (GHS):
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements (GHS):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[8] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-5-chloropyridine (CAS 40473-01-6) is a highly valuable and versatile building block in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the efficient synthesis of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its significant applications, underscoring its importance for researchers and scientists in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-5-chloropyridine | 40473-01-6 | FB64674 [biosynth.com]
- 4. 40473-01-6 CAS | 2-BROMO-5-CHLOROPYRIDINE | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
- 5. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
